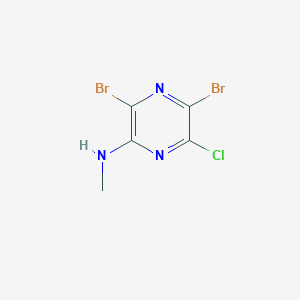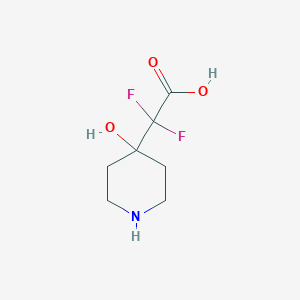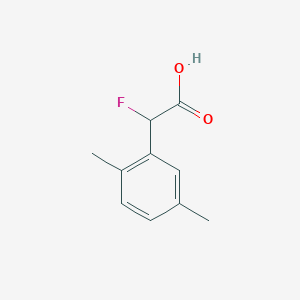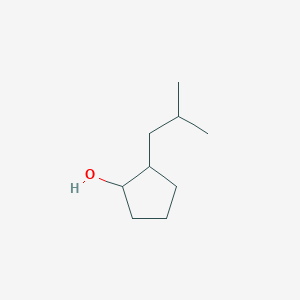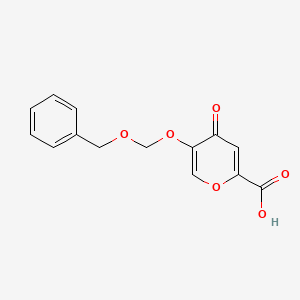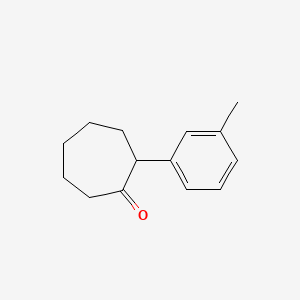
2-(3-Methylphenyl)cycloheptan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylphenyl)cycloheptan-1-one is an organic compound with the molecular formula C14H18O It is a cycloheptanone derivative where a 3-methylphenyl group is attached to the second carbon of the cycloheptanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)cycloheptan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cycloheptanone is reacted with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient purification steps, such as recrystallization or chromatography, to ensure the desired purity of the final product.
化学反应分析
Types of Reactions
2-(3-Methylphenyl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-(3-Methylphenyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Methylphenyl)cycloheptan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require detailed studies specific to the intended use of the compound.
相似化合物的比较
Similar Compounds
- 2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one
- 2-(3-Methylphenyl)cyclopropanecarbonyl
Uniqueness
2-(3-Methylphenyl)cycloheptan-1-one is unique due to its specific cycloheptanone structure combined with a 3-methylphenyl group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various research and industrial applications.
属性
分子式 |
C14H18O |
|---|---|
分子量 |
202.29 g/mol |
IUPAC 名称 |
2-(3-methylphenyl)cycloheptan-1-one |
InChI |
InChI=1S/C14H18O/c1-11-6-5-7-12(10-11)13-8-3-2-4-9-14(13)15/h5-7,10,13H,2-4,8-9H2,1H3 |
InChI 键 |
ZQXUWWVHVPGFFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2CCCCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


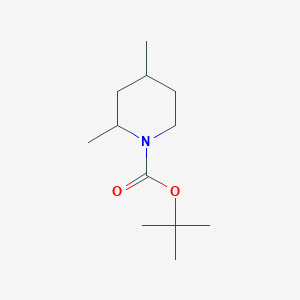
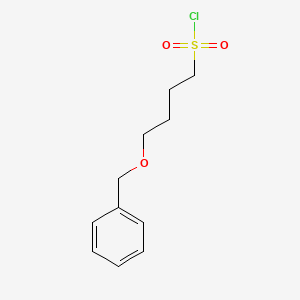
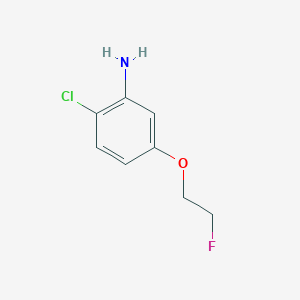
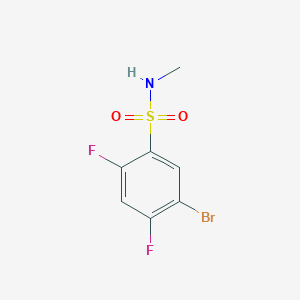
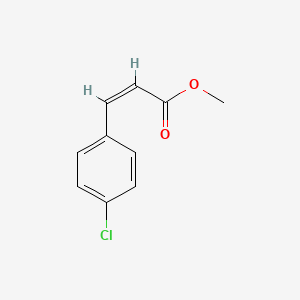
![3-[(2-Iodocycloheptyl)oxy]oxetane](/img/structure/B13077371.png)



